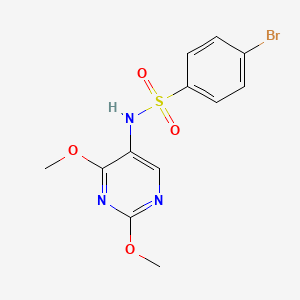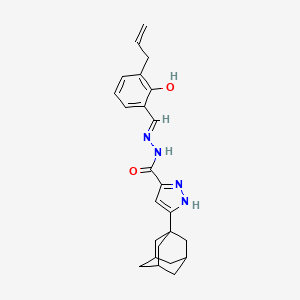
(E)-3-((1s,3s)-adamantan-1-yl)-N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazole carbohydrazide compounds involves a series of steps, including condensation reactions under specific conditions. For example, the synthesis of similar pyrazole derivatives has been achieved by reacting adamantane-1-carbohydrazide with heterocyclic aldehydes, yielding products with significant yields and demonstrating the adaptability of this chemical framework for various substituents (El-Emam et al., 2012). Such synthetic approaches highlight the versatility and potential of these compounds for further chemical modifications and applications.
Molecular Structure Analysis
The molecular structure of pyrazole carbohydrazides has been elucidated through spectroscopic methods and X-ray crystallography, providing insights into their conformation and electronic structure. Studies on similar compounds, like N′-heteroarylidene-1-carbohydrazide derivatives, have utilized techniques like 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction to reveal asymmetrical charge distributions and the presence of polar contacts, affecting their crystalline state and electronic properties (Al-Wahaibi et al., 2020).
Chemical Reactions and Properties
The reactivity and stability of these compounds can be influenced by their molecular structure, as indicated by studies involving molecular docking and Density Functional Theory (DFT) calculations. For instance, vibrational spectroscopy and DFT studies on similar molecules have provided insights into their reactivity, stability in solution, and interaction with biological targets, suggesting potential medicinal applications (Karrouchi et al., 2020).
Physical Properties Analysis
The physical properties of pyrazole carbohydrazides, including solubility and melting points, can vary based on their molecular structure and substituents. Research has shown that these compounds exhibit a range of solubilities and physical states, influenced by their specific chemical makeup and intermolecular interactions within their crystal lattice (D'yachenko et al., 2019).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are critical for the application of these compounds. Studies have shown that the electronic structure, particularly the distribution of electron density and the presence of functional groups, significantly influences these properties. For example, the electron density difference maps and theoretical studies have provided insights into the electron flow within the molecule during light absorption, indicating their potential as chemosensors (Naik & Revankar, 2018).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Compounds with structures similar to "(E)-3-((1s,3s)-adamantan-1-yl)-N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide" have been synthesized and characterized through various spectroscopic methods. For instance, the synthesis of N′-heteroarylidene-1-carbohydrazide derivatives has been achieved through the condensation of adamantane-1-carbohydrazide with appropriate heterocyclic aldehydes. These compounds were characterized by 1H-NMR, 13C-NMR, infrared and UV-vis spectroscopies, and single crystal X-ray diffraction, complemented with density functional theory (DFT) calculations (Al-Wahaibi et al., 2020).
Antimicrobial and Antitumor Activities
The synthesized adamantane derivatives have shown significant antimicrobial and antitumor activities. For example, novel adamantane-pyrazole and hydrazone hybridized compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, displaying promising IC50 values. These compounds have also been studied for their inhibitory activity against carbonic anhydrase enzymes, with molecular docking simulations providing insights into their potential mechanisms of action (Wassel et al., 2021).
Broad-Spectrum Antibacterial Candidates
Adamantane derivatives have also been identified as broad-spectrum antibacterial candidates, showing potent antibacterial activity with minimal inhibitory concentration (MIC) values. These compounds exhibit weak or moderate antifungal activity against pathogenic fungi like Candida albicans, indicating their potential as new therapeutic agents for treating bacterial infections (Al-Wahaibi et al., 2020).
Molecular Docking and Antidiabetic Potential
Molecular docking studies have been conducted to explore the interaction between these compounds and various proteins, revealing potential antidiabetic properties. For example, docking results have suggested that certain synthesized compounds could be designed as potential anti-diabetic agents, highlighting their versatility and potential for therapeutic applications (Karrouchi et al., 2021).
Propiedades
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-2-4-18-5-3-6-19(22(18)29)14-25-28-23(30)20-10-21(27-26-20)24-11-15-7-16(12-24)9-17(8-15)13-24/h2-3,5-6,10,14-17,29H,1,4,7-9,11-13H2,(H,26,27)(H,28,30)/b25-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDQXNWHJAQXHP-AFUMVMLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((1s,3s)-adamantan-1-yl)-N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2494742.png)
![2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2494747.png)
![2-Chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2494748.png)
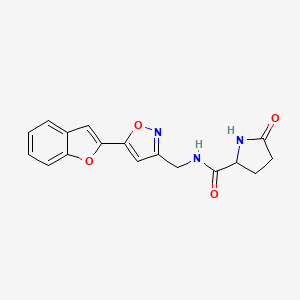


![N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2494757.png)
![1-(2-oxo-2-piperidin-1-ylethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2494758.png)
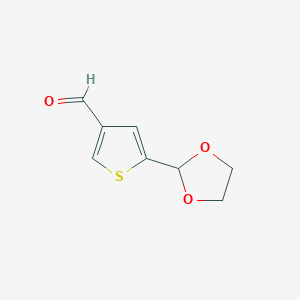
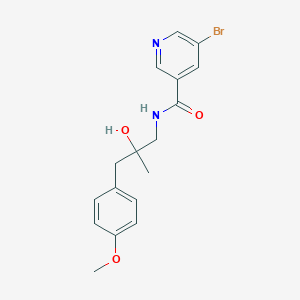
![2-(2-fluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2494762.png)


